![molecular formula C10H14N2O B172214 1-(Pyridin-2-yl)piperidin-4-ol CAS No. 199117-78-7](/img/structure/B172214.png)
1-(Pyridin-2-yl)piperidin-4-ol
Overview
Description
“1-(Pyridin-2-yl)piperidin-4-ol” is a chemical compound . It belongs to the phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .
Synthesis Analysis
Piperidines, including “1-(Pyridin-2-yl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular weight of “1-(Pyridin-2-yl)piperidin-4-ol” is 178.23 . Its InChI code is 1S/C10H14N2O/c13-9-4-7-12 (8-5-9)10-3-1-2-6-11-10/h1-3,6,9,13H,4-5,7-8H2 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“1-(Pyridin-2-yl)piperidin-4-ol” is a colorless to white to yellow solid or semi-solid or liquid . It should be stored sealed in a dry room temperature environment .Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include 1-(pyridin-2-yl)piperidin-4-ol, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives can have a wide variety of biological activities . For instance, some piperidine derivatives have been found to inhibit tubulin polymerization .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Pyridin-2-yl)piperidin-4-ol. For instance, when handling solids such as this compound, local exhaust ventilation is required. Even when particulates are relatively large, a certain proportion will be powdered by mutual friction. If in spite of local exhaust an adverse concentration of the substance in air could occur, respiratory protection should be considered .
Safety and Hazards
This compound is classified under GHS07. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(Pyridin-2-yl)piperidin-4-ol”, is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
1-pyridin-2-ylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-9-4-7-12(8-5-9)10-3-1-2-6-11-10/h1-3,6,9,13H,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNPUVAHPJTRPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442376 | |
Record name | 1-(pyridin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
199117-78-7 | |
Record name | 1-(pyridin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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